molecular formula C9H13NO B1588291 (S)-1-(3-Methoxyphenyl)ethylamine CAS No. 82796-69-8

(S)-1-(3-Methoxyphenyl)ethylamine

Cat. No. B1588291
CAS RN: 82796-69-8
M. Wt: 151.21 g/mol
InChI Key: CJWGCBRQAHCVHW-ZETCQYMHSA-N
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Description

“(S)-1-(3-Methoxyphenyl)ethylamine”, also known as 3-Methoxyphenethylamine, is an organic compound with the molecular formula C9H13NO . It is also referred to as 2-(3-Methoxyphenyl)ethylamine, Benzeneethanamine, 3-methoxy-, m-Methoxyphenethylamine, m-Methoxyphenylethylamine, Phenethylamine, m-methoxy-, 3-Methoxy-β-phenethylamine, 3-Methoxyphenylethylamine, and 2-(3-Methoxyphenyl)ethanamine .


Molecular Structure Analysis

The molecular structure of 3-Methoxyphenethylamine can be represented by the InChI string: InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3 . The corresponding InChIKey is WJBMRZAHTUFBGE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methoxyphenethylamine has a molecular weight of 151.2056 . It is a transparent liquid . The boiling point is 118 - 119 DegreeC .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biocatalysis .

Comprehensive and Detailed Summary of the Application

(S)-1-(3-Methoxyphenyl)ethylamine is a valuable intermediate for the synthesis of Rivastigmine , a highly potent drug for the treatment of early-stage Alzheimer’s disease . An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of this compound .

Detailed Description of the Methods of Application or Experimental Procedures

The three-part vessel system developed for this purpose consists of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate, and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .

Thorough Summary of the Results or Outcomes Obtained

The integrated biocatalysis-crystallization concept allows for the continuous synthesis of (S)-1-(3-Methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of Rivastigmine . This method offers higher stereo-, regio- and chemoselectivities, while mild reaction conditions and environmentally friendly solvents such as water can be applied .

properties

IUPAC Name

(1S)-1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWGCBRQAHCVHW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002896
Record name 1-(3-Methoxyphenyl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Methoxyphenyl)ethylamine

CAS RN

82796-69-8
Record name (αS)-3-Methoxy-α-methylbenzenemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=82796-69-8
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Record name (S)-1-(3-Methoxyphenyl)ethylamine
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Record name 1-(3-Methoxyphenyl)ethan-1-amine
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Record name (1S)-1-(3-methoxyphenyl)ethanamine
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Synthesis routes and methods I

Procedure details

A solution of 14.0 g (92.0 mmol) of (R)-(-)- mandelic acid (Aldrich, 99+%), 14.0 g (92.7 mmol) of (±) 3-methoxy-α-methylbenzylamine and 500 mL of isopropanol was brought to reflux and gravity filtered while hot. The solution was then seeded at 50° C. with diastereomerically-pure seeds. After cooling to room temperature, the mixture was filtered to afford 10.9 g of a fluffy, white solid. This was recrystallized from 500 mL of isopropanol. The solids were collected then partitioned between ethyl acetate and saturated Na2CO3. The organics were washed with saturated NaCl, dried with Na2SO4, and concentrated to afford 5.8 g (83%) of a yellow oil. NMR analysis of the derived camphorsulfonamide (FIG. 6) indicated that the chemical is enantiomerically pure, to the limits of detection of NMR. This oil was distilled, b.p. 118°-120° C. at aspirator pressure, [α]D =+3.8° (c+1 in 2N HCl). Preliminary results suggest that this compound may form a carbonate upon exposure to air. It is therefore recommended that the chemical be stored under an inert atmosphere.
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14 g
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500 mL
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83%

Synthesis routes and methods II

Procedure details

To a solution of 45 g of 1-(3-methoxy-phenyl)-ethanone oxime in 675 ml of methanol charged 45 g of Raney Ni. The resultant suspension was agitated at about 28° C. under 3 kg/cm2 anhydrous hydrogen gas pressure for about 4 hours. After completion of the reaction, the reaction mass was filtered through celite and washed with 90 ml of methanol. The filterate was distilled under vacuum at about 55° C. To the residue charged 150 ml of methanolic HCL and distilled completely under vacuum at about 50° C. To the residue charged 100 ml of acetone and stirred at about 15° C. for about one hour. Separated solid was filtered and the solid was washed with 30 ml of acetone. The solid obtained was dried at about 50° C. for about 3 hours.
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45 g
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675 mL
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Synthesis routes and methods III

Procedure details

To a solution of 300 g of 3-methoxyacetophenone of Formula VII in 1000 ml of 10.9% ammonia in methanol, 300 g of Raney nickel in 100 ml of methanol (Raney nickel was prewashed with 2×150 ml of methanol to remove moisture) was charged, followed by heating to about 90° C. The resultant suspension was agitated at about 90° C. under 4 kg/cm2 anhydrous hydrogen gas pressure for about 45 hours. After completion of the reaction, the reaction mass was cooled to about 30° C. and the suspension was filtered through a celite bed, followed by washing the celite with 300 ml of methanol. The filtrate was distilled completely at about 55° C. under vacuum. To the residue, 300 ml of acetone was charged and distilled completely. To the residue, 900 ml of acetone was charged and dry HCl gas was passed at about 0° C. until the pH of the mass was less than 1. The resultant suspension was stirred at about 5° C. for about 3 hours. Solid was separated by filtration and the solid was washed with 100 ml of acetone. The solid obtained was dried at 50° C. for about 5 hours. The above solid is charged in a 4 neck round bottom flask and stirred for about 10 minutes and PH is adjusted to about 11.0 using 65 ml of caustic lye and extracted with 3×200 ml of dichloromethane. The obtained organic layer is distilled completely distilled at about 45° C. to afford 179.6 g of title compound.
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300 g
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reactant
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Formula VII
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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